N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- N-(prop-2-en-1-yl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and related compounds are utilized as intermediates in organic synthesis. These boric acid ester intermediates are synthesized through multi-step substitution reactions. Their structures are confirmed using various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction, crystallographic, and conformational analyses reveal the molecular structures, which are consistent with density functional theory (DFT) predictions. Molecular electrostatic potential and frontier molecular orbitals investigations provide insights into physicochemical properties (Huang et al., 2021).
Molecular Structure Analysis
- The title compound represents the first example of a boron-containing enaminone characterized by X-ray diffraction. The boron atom is in a three-coordinate environment, with the dioxaborolan-2-yl group roughly coplanar with the adjacent aromatic ring, suggesting significant dative bonding between the aromatic p-π electrons and the empty p-orbital on the boron atom (Decken et al., 2005).
Vibrational Properties Studies
- Synthesis of compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group and their structural characterization through spectroscopy and X-ray diffraction are conducted to understand their molecular crystal structures. DFT calculations complement these analyses, providing comparative insights into spectroscopic data, geometrical parameters, and vibrational absorption bands, elucidating the physicochemical properties and stability of these compounds (Wu et al., 2021).
Cytoprotection against Oxidative Stress
- The compound BSIH, featuring the tetramethyl-1,3,2-dioxaborolan-2-yl group, is explored as a prodrug for metal chelation. It aims at conditionally targeting iron sequestration in cells under oxidative stress, improving hydrolytic stability, and enhancing the efficiency of prochelator-to-chelator conversion. These studies highlight its potential for cytoprotection against oxidative stress-induced damage in retinal pigment epithelial cells (Wang & Franz, 2018).
Microwave-Assisted Synthesis
- The use of microwave-assisted synthesis for N-substituted benzimidazoles incorporating the tetramethyl-1,3,2-dioxaborolan-2-yl group demonstrates the efficiency and convenience of this method. It facilitates the subsequent Suzuki–Miyaura cross-coupling, yielding a variety of heteroaryl-substituted benzimidazoles, showcasing the utility of these compounds in creating diverse molecular architectures (Rheault et al., 2009).
properties
IUPAC Name |
N-prop-2-enyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-6-10-18-14(19)12-8-7-9-13(11-12)17-20-15(2,3)16(4,5)21-17/h6-9,11H,1,10H2,2-5H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXUPJSGVSOBRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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